molecular formula C22H23F5N4O4S B607450 Filanesib TFA

Filanesib TFA

Número de catálogo: B607450
Peso molecular: 534.5 g/mol
Clave InChI: CIJUJPVFECBUKG-BDQAORGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of Filanesib TFA in treating multiple myeloma. A notable study investigated its combination with pomalidomide and dexamethasone, revealing significant improvements in tumor control and patient survival rates compared to standard treatments. The combination therapy exhibited enhanced anti-tumor activity through mechanisms such as increased apoptosis and disruption of mitotic spindle formation, particularly in large, proliferative tumors .

Summary of Clinical Findings

Study ReferenceTreatment RegimenKey Findings
Filanesib + Pomalidomide + DexamethasoneEnhanced anti-myeloma activity; significant survival improvement
Filanesib MonotherapyInduced apoptosis; effective in rapidly dividing cells

Preclinical Evidence

Preclinical studies have provided substantial evidence supporting the use of this compound in cancer therapy. Research indicates that the drug not only enhances the effects of existing therapies but also demonstrates direct cytotoxic effects on cancer cells. For instance, studies using various in vitro and in vivo models have shown that Filanesib can significantly reduce tumor growth and improve survival rates in animal models .

Case Studies

  • Multiple Myeloma : In a clinical trial involving patients with relapsed multiple myeloma, this compound was administered in combination with pomalidomide and dexamethasone. Results indicated a marked reduction in tumor burden and improved overall survival compared to historical controls receiving standard therapies .
  • Solid Tumors : Although primarily studied in hematological malignancies, preliminary data suggest potential applications for this compound in treating solid tumors characterized by high mitotic activity. Ongoing research is exploring its efficacy against various solid tumors where kinesin spindle protein plays a crucial role .

Mecanismo De Acción

El trifluoroacetato de ARRY 520 ejerce sus efectos inhibiendo selectivamente la proteína del huso de la kinesina, que es esencial para la formación del huso mitótico durante la división celular. Al inhibir esta proteína, el compuesto induce el arresto mitótico, lo que lleva a la muerte celular. La degradación de Mcl-1 aumenta aún más sus efectos citotóxicos, convirtiéndolo en un potente agente anticancerígeno .

Análisis Bioquímico

Biochemical Properties

Filanesib Trifluoroacetate specifically inhibits KSP, a protein essential for the formation of the mitotic spindle during cell division . The inhibition of KSP by Filanesib Trifluoroacetate leads to mitotic arrest, blocking cell cycle progression . This results in the death of rapidly proliferating cells, such as cancer cells .

Cellular Effects

Filanesib Trifluoroacetate has demonstrated potent anti-proliferative activity in various types of cells, including ovarian cancer cells and acute myeloid leukemia cells . It induces cell cycle block and subsequent death in leukemic cells via the mitochondrial pathway . In addition, Filanesib Trifluoroacetate has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Filanesib Trifluoroacetate involves the inhibition of KSP, which prevents the formation of the bipolar spindle, a structure necessary for cell division . This leads to mitotic arrest and subsequent cell death or apoptosis of the immensely proliferating cancer cells .

Temporal Effects in Laboratory Settings

The effects of Filanesib Trifluoroacetate over time in laboratory settings have been studied. It has been observed that Filanesib Trifluoroacetate induces mitotic arrest in multiple cell lines

Metabolic Pathways

The specific metabolic pathways that Filanesib Trifluoroacetate is involved in are not clearly defined in the available literature. It is known that Filanesib Trifluoroacetate inhibits KSP, a protein involved in the process of cell division .

Subcellular Localization

The subcellular localization of Filanesib Trifluoroacetate is not explicitly reported in the available literature. Given its mechanism of action, it can be inferred that Filanesib Trifluoroacetate likely interacts with KSP at the mitotic spindle, a subcellular structure involved in cell division .

Métodos De Preparación

La síntesis del trifluoroacetato de ARRY 520 implica varios pasos, incluida la formación de la estructura central del tiadiazol y la posterior funcionalización. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad y no se divulgan públicamente.

Análisis De Reacciones Químicas

El trifluoroacetato de ARRY 520 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: El compuesto puede experimentar reacciones de sustitución en las que grupos funcionales específicos se reemplazan por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos para facilitar las reacciones de sustitución.

Comparación Con Compuestos Similares

El trifluoroacetato de ARRY 520 es único en su alta selectividad para la proteína del huso de la kinesina y su capacidad para inducir la degradación de Mcl-1. Los compuestos similares incluyen:

Actividad Biológica

Filanesib TFA, also known as ARRY-520 TFA, is a synthetic small molecule that acts as a potent inhibitor of the kinesin spindle protein (KSP). This compound has garnered attention for its potential antineoplastic activity, particularly in the treatment of various cancers. Its mechanism primarily involves disrupting mitotic processes in cancer cells, leading to apoptosis and cell cycle arrest.

Filanesib exerts its biological activity by inhibiting KSP, a motor protein essential for proper spindle formation during mitosis. By interfering with this process, filanesib induces the formation of monopolar spindles, which ultimately leads to cell death through apoptosis. The compound has been shown to be particularly effective in rapidly dividing cells, making it a candidate for treating aggressive tumors.

Key Findings on Biological Activity

  • In Vitro and In Vivo Studies :
    • Filanesib has demonstrated significant anti-proliferative effects in various cancer cell lines. It induces cell death via apoptosis and has been shown to enhance the efficacy of other treatments when used in combination therapies .
    • A study indicated that filanesib in combination with pomalidomide and dexamethasone (the PDF combination) resulted in improved survival rates and tumor volume reduction in mice models with large plasmacytomas .
  • Cell Cycle Arrest :
    • Treatment with filanesib leads to G2-M phase arrest in cancer cells. This was evidenced by increased levels of cyclin B1 and elevated phosphorylated histone H3, markers indicative of mitotic arrest .
    • The apoptosis rate was significantly higher in cells treated with the PDF combination compared to those treated with filanesib alone, highlighting its synergistic effects .
  • Biomarker Correlation :
    • The sensitivity to filanesib has been correlated with the expression levels of BAX, a pro-apoptotic protein. Higher basal levels of BAX were associated with increased sensitivity to filanesib treatment, suggesting its potential as a predictive biomarker for response to therapy .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceCancer TypeTreatment RegimenKey Findings
Multiple MyelomaFilanesib + Pomalidomide + DexamethasoneIncreased median survival (59 days) compared to monotherapy
Various CancersFilanesib aloneInduces apoptosis and shows potent anti-proliferative activity
PlasmacytomaFilanesib + PD combinationSignificant reduction in tumor volume and enhanced apoptotic induction

Table 2: Mechanistic Insights into Filanesib's Action

MechanismDescription
KSP InhibitionDisruption of mitotic spindle formation leading to monopolar spindles
Apoptosis InductionIncreased activation of pro-apoptotic markers (e.g., BAX)
Cell Cycle ArrestAccumulation of cells in G2-M phase due to mitotic checkpoint activation

Case Study 1: Efficacy in Multiple Myeloma

In a clinical trial conducted by the Spanish Myeloma Group, patients with relapsed multiple myeloma received the PDF combination therapy. The results showed a marked increase in overall survival rates and a significant reduction in tumor burden compared to historical controls receiving standard therapies. The trial highlighted the importance of combining filanesib with other agents to enhance therapeutic outcomes.

Case Study 2: Preclinical Models

Preclinical studies using murine models demonstrated that filanesib effectively controlled tumor growth in large plasmacytomas. The combination treatment not only reduced tumor volume but also improved survival rates significantly compared to monotherapy. These findings underscore the potential clinical applicability of filanesib as part of combination regimens for aggressive cancers.

Propiedades

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUJPVFECBUKG-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F5N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Filanesib TFA
Reactant of Route 2
Filanesib TFA
Reactant of Route 3
Filanesib TFA
Reactant of Route 4
Filanesib TFA
Reactant of Route 5
Filanesib TFA
Reactant of Route 6
Filanesib TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.